
Cefamandole sodium
Vue d'ensemble
Description
Cefamandole, also known as cephamandole, is a second-generation broad-spectrum cephalosporin antibiotic . It is generally formulated as a formate ester, cefamandole nafate, which is a prodrug administered parenterally . It is used in the treatment of various infections caused by susceptible strains of bacteria, such as lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections .
Synthesis Analysis
The synthesis of Cefamandole sodium involves mixing 7-aminocephalosporanic acid, 5-mercapto-1-methyltetrazole, and a catalyst boron trifluoride acetonitrile complex . The process includes heating and stirring for reaction, cooling, and processing to obtain a compound. The compound then undergoes heating refluxing reaction with a silanization agent until the solution is clear .Molecular Structure Analysis
The chemical structure of Cefamandole, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain . The molecular formula of Cefamandole sodium is C18H17N6NaO5S2 .Chemical Reactions Analysis
Cefamandole disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia .Physical And Chemical Properties Analysis
The molecular weight of Cefamandole sodium is 484.48 . More detailed physical and chemical properties may be found in the product’s Material Safety Data Sheet .Applications De Recherche Scientifique
Antibiotic Activity and Spectrum
Cefamandole exhibits potent antibacterial activity against both gram-negative and gram-positive bacteria. Notably, it is the most effective among four cephalosporin compounds against gram-negative strains. Its spectrum includes coverage against common pathogens such as Staphylococcus aureus, Escherichia coli, and Streptococcus species .
Resistance Studies
Researchers have studied cefamandole resistance, particularly in clinical settings. Microorganisms can develop resistance during therapy, often associated with enhanced production of β-lactamase enzymes. Monitoring resistance patterns is crucial for optimizing antibiotic use .
Mécanisme D'action
Target of Action
Cefamandole sodium, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.
Mode of Action
Cefamandole sodium interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption in the synthesis of the peptidoglycan layer of the bacterial cell walls leads to a weakened cell wall, causing the bacteria to lyse or break down .
Biochemical Pathways
The primary biochemical pathway affected by cefamandole sodium is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, cefamandole sodium disrupts the cross-linking of the peptidoglycan layer in the bacterial cell wall. This disruption prevents the bacteria from maintaining a robust cell wall, which is necessary for their survival and proliferation .
Pharmacokinetics
Cefamandole sodium exhibits pharmacokinetic properties similar to those of other cephalosporin antibiotics. It is administered parenterally, and its prodrug form, cefamandole nafate, is a broad-spectrum antibiotic . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied in both adults and children, with blood levels and urinary excretion found to be similar across these groups .
Result of Action
The primary result of cefamandole sodium’s action is the bactericidal effect, resulting from the inhibition of cell-wall synthesis. This effect leads to the lysis of the bacterial cell due to osmotic instability . Cefamandole sodium has in vitro activity against a wide range of gram-positive and gram-negative organisms .
Action Environment
The action, efficacy, and stability of cefamandole sodium can be influenced by various environmental factors. For instance, the presence of other substances in the body can impact the drug’s effectiveness. As cefamandole sodium is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia
Safety and Hazards
Cefamandole sodium can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMNTWPPFNMOCJ-CFOLLTDRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N6NaO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045579 | |
| Record name | Cefamandole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30034-03-8 | |
| Record name | Cefamandole sodium [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030034038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefamandole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAMANDOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY6234ODVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



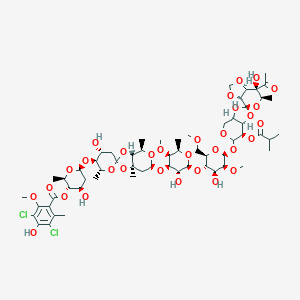
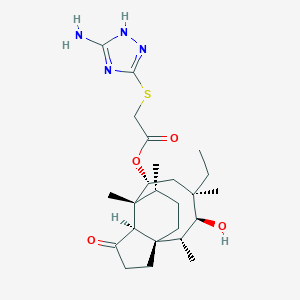

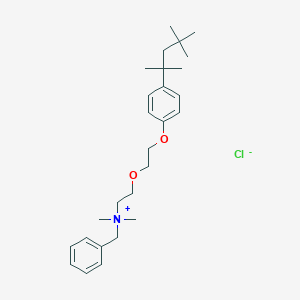

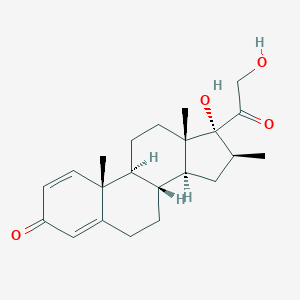
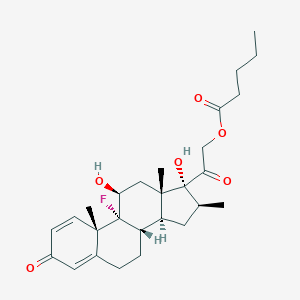

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)
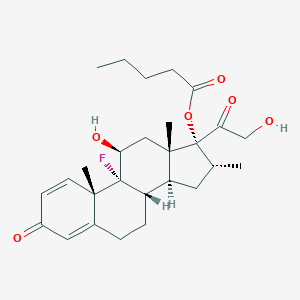
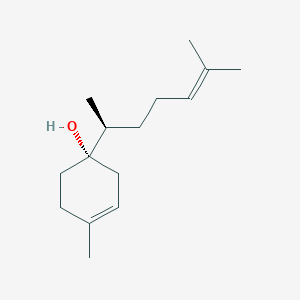
![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)

